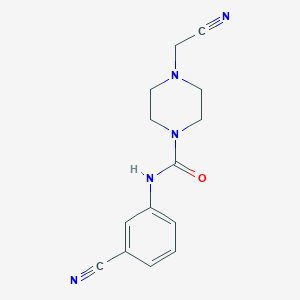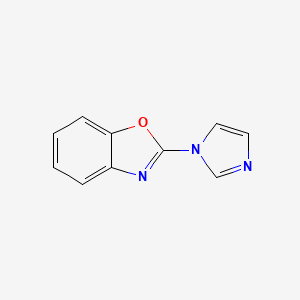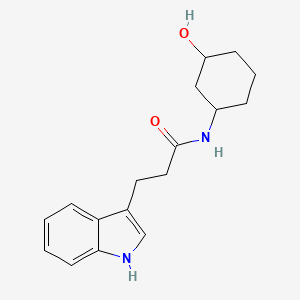![molecular formula C13H15N3O4S B7575919 4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid is a chemical compound commonly referred to as MPA. It is a widely studied chemical compound that has shown promising results in various scientific research applications.
Wirkmechanismus
MPA exerts its therapeutic effects through the inhibition of various enzymes and proteins involved in cell signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. MPA has also been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
MPA has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPA for lab experiments is its relatively low toxicity compared to other chemical compounds used in research. However, MPA has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, MPA may have off-target effects on other enzymes and proteins, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on MPA. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of MPA. Another potential direction is the investigation of the effects of MPA on other diseases, such as neurodegenerative disorders. Additionally, the development of more efficient synthesis methods for MPA could lead to its broader use in scientific research.
Synthesemethoden
The synthesis of MPA involves the reaction of 4-(chloromethyl)benzoic acid with 5-methyl-1H-pyrazole-4-sulfonamide in the presence of a base, followed by methylation of the resulting amine with methyl iodide. The final product is obtained by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
MPA has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and diabetes. In cancer research, MPA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In diabetes research, MPA has been shown to improve glucose tolerance and insulin sensitivity.
Eigenschaften
IUPAC Name |
4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-12(7-14-15-9)21(19,20)16(2)8-10-3-5-11(6-4-10)13(17)18/h3-7H,8H2,1-2H3,(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKPGABXPAIRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)

![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)


![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)